9-Carboxymethoxymethylguanine (CMMG) is a primary metabolite of acyclovir, an antiviral drug commonly used to treat herpes virus infections [, ]. It is primarily formed through the metabolism of acyclovir by alcohol dehydrogenase and aldehyde dehydrogenase [, ]. Although acyclovir itself is considered to have a favorable safety profile, CMMG has been implicated in neurotoxicity, particularly in individuals with impaired renal function [, , , , , ].
9-Carboxymethoxymethylguanine, often abbreviated as CMMG, is a significant compound recognized primarily as the main metabolite of the antiviral drug aciclovir. Aciclovir is widely used in treating infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The metabolism of aciclovir to CMMG occurs predominantly in patients with impaired renal function, leading to a notable accumulation of this metabolite. Research has indicated that elevated levels of CMMG may be linked to neuropsychiatric side effects observed in some patients undergoing aciclovir treatment, particularly those with renal failure .
CMMG is synthesized from aciclovir through metabolic processes involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. It constitutes approximately 8–14% of the administered dose of aciclovir excreted in urine . The compound's identification and characterization have been supported by various studies that have explored its pharmacokinetics and potential neurotoxic effects .
9-Carboxymethoxymethylguanine is classified as a nucleoside analogue due to its structural resemblance to guanine, one of the fundamental building blocks of nucleic acids. This classification is essential for understanding its role in biological systems and its interactions with viral polymerases during antiviral therapy.
CMMG is primarily synthesized through the metabolic conversion of aciclovir. The process involves two key enzymatic reactions:
The synthesis can be quantitatively analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry techniques. These methods allow for precise measurement of CMMG levels in biological samples, providing insights into its pharmacokinetics and correlation with clinical symptoms in patients receiving aciclovir treatment .
The molecular formula of 9-carboxymethoxymethylguanine is , with a molar mass of approximately 239.19 g/mol. The structure features a guanine base modified with a carboxymethoxymethyl group at the 9-position.
CMMG participates in several biochemical reactions primarily related to its role as a metabolite of aciclovir. Notably, it does not exhibit significant antiviral activity itself but may influence the pharmacodynamics of aciclovir through competitive inhibition or other mechanisms.
The detection and quantification of CMMG in biological fluids are crucial for understanding its impact on patient outcomes, particularly concerning neuropsychiatric symptoms associated with high concentrations .
The mechanism by which CMMG may contribute to neuropsychiatric side effects involves its accumulation in patients with renal impairment. Elevated levels can lead to toxicity, manifesting as symptoms such as hallucinations or psychotic episodes. This association has been supported by studies showing significantly higher serum concentrations of CMMG in symptomatic patients compared to asymptomatic individuals .
Research indicates that the median concentration of CMMG in patients experiencing neuropsychiatric symptoms was around 1.0 µmol/L, while levels were undetectable in asymptomatic patients .
Relevant analyses often include spectroscopic methods such as infrared spectroscopy to characterize functional groups within the compound .
9-Carboxymethoxymethylguanine is primarily utilized in pharmacological research aimed at understanding the metabolism of aciclovir and its implications for patient safety, particularly regarding neuropsychiatric effects. Its quantification can serve as a biomarker for monitoring patients undergoing treatment with aciclovir or valaciclovir, especially those with compromised renal function .
Additionally, ongoing research into the relationship between CMMG levels and specific psychiatric disorders may provide insights into new therapeutic approaches for managing side effects associated with antiviral treatments.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3